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Compound of Interest

Compound Name: 1-Bromo-4-nitrobenzene

Cat. No.: B128438 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Bromo-4-
nitrobenzene, a key intermediate in the synthesis of various organic compounds. The following

sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with the experimental protocols utilized for their acquisition. This document is

intended for researchers, scientists, and professionals in the field of drug development and

chemical analysis.

Molecular Structure and Properties
1-Bromo-4-nitrobenzene is an aromatic compound with the chemical formula C₆H₄BrNO₂. Its

molecular structure consists of a benzene ring substituted with a bromine atom and a nitro

group at positions 1 and 4, respectively.

Property Value

IUPAC Name 1-bromo-4-nitrobenzene

Synonyms 4-Bromonitrobenzene, p-Bromonitrobenzene

CAS Number 586-78-7

Molecular Weight 202.01 g/mol [1]

Chemical Formula C₆H₄BrNO₂
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Spectroscopic Data
The following tables summarize the key spectroscopic data for 1-Bromo-4-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-Bromo-4-nitrobenzene is characterized by two doublets in the

aromatic region, corresponding to the two sets of chemically equivalent protons.

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~8.10 Doublet ~9.1
Protons ortho to the

nitro group (H-2, H-6)

~7.69 Doublet ~9.1

Protons ortho to the

bromine atom (H-3, H-

5)

Note: The exact chemical shifts can vary slightly depending on the solvent and the

spectrometer frequency. Data has been reported in CDCl₃ and acetone.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows four signals corresponding to the four chemically distinct carbon

atoms in the molecule.

Chemical Shift (δ) ppm Assignment

~148 C-NO₂

~133 C-Br

~128 CH (ortho to Br)

~125 CH (ortho to NO₂)
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Note: The specific chemical shifts can be found in various spectral databases and may vary

with the solvent used.[3][4]

Infrared (IR) Spectroscopy
The IR spectrum of 1-Bromo-4-nitrobenzene displays characteristic absorption bands

corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹) Intensity Assignment

~1515 - 1530 Strong Asymmetric NO₂ stretch

~1340 - 1350 Strong Symmetric NO₂ stretch

~1000 - 1100 Strong C-Br stretch

~850 Strong
C-H out-of-plane bend (para-

disubstituted)

~3100 Weak Aromatic C-H stretch

Note: The IR spectrum can be obtained using techniques such as KBr pellets or Attenuated

Total Reflectance (ATR).[1][5]

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 1-Bromo-4-nitrobenzene shows a characteristic

molecular ion peak and several fragment ions.

m/z Relative Intensity Assignment

201/203 High
[M]⁺ (Molecular ion, showing

isotopic pattern for Br)

155/157 Moderate [M-NO₂]⁺

121 Low [C₆H₄Br]⁺

76 Moderate [C₆H₄]⁺
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Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with

approximately equal intensity.[6][7]

Experimental Protocols
NMR Spectroscopy
Sample Preparation:

For a solid sample like 1-Bromo-4-nitrobenzene, a solution is prepared for analysis.[8]

Approximately 5-25 mg of the solid sample is weighed and dissolved in about 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a small vial.[9][10]

The solution is then filtered through a pipette with a cotton or glass wool plug into a clean,

dry 5 mm NMR tube to remove any particulate matter.[8][10]

The NMR tube is capped and carefully placed in the NMR spectrometer.

Data Acquisition:

The sample is introduced into the magnet of the NMR spectrometer.

The magnetic field is shimmed to achieve homogeneity.

For solid-state NMR, magic-angle spinning (MAS) is employed to narrow the spectral lines.

[11] The sample is packed into a rotor and spun at a high speed at the magic angle (54.7°).

[12]

A standard one-pulse experiment is typically used to acquire the ¹H and ¹³C NMR spectra.

The acquired free induction decay (FID) is then Fourier transformed to obtain the frequency-

domain spectrum.

Attenuated Total Reflectance (ATR) IR Spectroscopy
Sample Preparation and Data Acquisition:

ATR-FTIR allows for the direct analysis of solid samples with minimal preparation.[13]
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The surface of the ATR crystal (commonly diamond) is cleaned with a suitable solvent (e.g.,

isopropanol) and a background spectrum is collected.[14]

A small amount of the solid 1-Bromo-4-nitrobenzene is placed onto the ATR crystal.

A pressure arm is applied to ensure good contact between the sample and the crystal.[15]

The infrared spectrum is then recorded. The IR beam passes through the ATR crystal and is

internally reflected, creating an evanescent wave that penetrates a few micrometers into the

sample, where absorption occurs.[14][16]

Electron Impact Mass Spectrometry (EI-MS)
Sample Introduction and Ionization:

A small amount of the sample is introduced into the ion source of the mass spectrometer,

often via a direct insertion probe for solid samples or after separation by gas

chromatography (GC-MS).[17][18]

The sample is vaporized by heating.

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV).[19][20] This causes the removal of an electron from the molecule, forming a

radical cation (the molecular ion).[17]

Mass Analysis and Detection:

The resulting ions are accelerated and focused into a mass analyzer (e.g., a quadrupole).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The separated ions are detected, and a mass spectrum is generated, showing the relative

abundance of each ion.

Visualizations
The following diagrams illustrate the spectroscopic analysis workflow and the structural

correlations of 1-Bromo-4-nitrobenzene.
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Caption: Workflow for the spectroscopic analysis of a chemical compound.

Caption: Molecular structure and key spectroscopic correlations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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